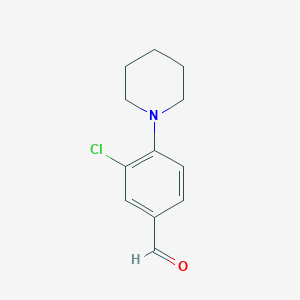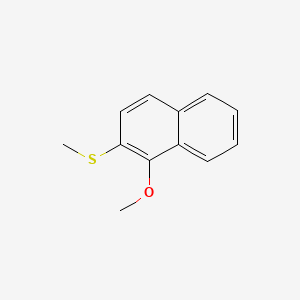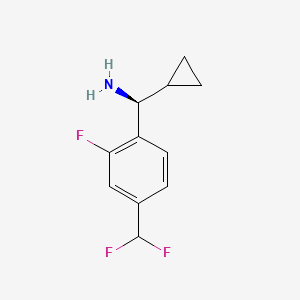
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to a fluorophenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H, which allows for the nucleophilic transfer of the difluoromethyl group to the desired substrate . The reaction conditions often involve the use of metal catalysts or radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different chemical properties.
Scientific Research Applications
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications, including:
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features and potential bioactivity.
Industry: It is used in the development of advanced materials and chemical processes, particularly in the field of fluorine chemistry.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds with the target molecules. This interaction can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amines and difluoromethylated compounds, such as:
- (S)-Cyclopropyl(4-(trifluoromethyl)-2-fluorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-chlorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-bromophenyl)methanamine
Uniqueness
The uniqueness of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine lies in its specific combination of the cyclopropyl group and the difluoromethyl group attached to the fluorophenyl ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological potential compared to other similar compounds .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(S)-cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2/t10-/m0/s1 |
InChI Key |
ZOCGESYGRXFOLU-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C=C(C=C2)C(F)F)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



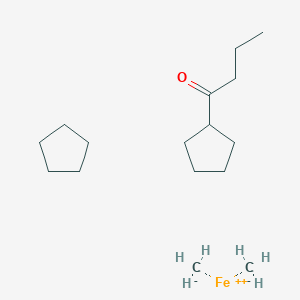
![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
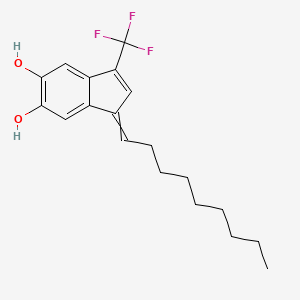
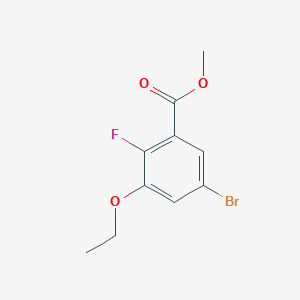
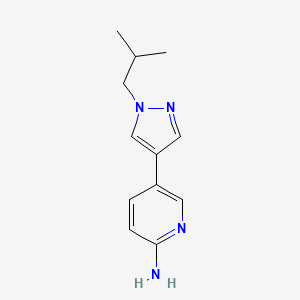
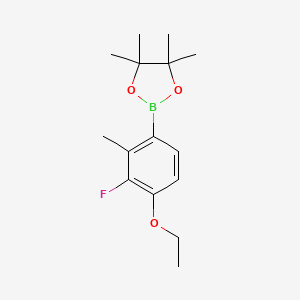
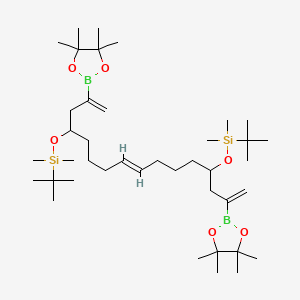

![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
